alpha,2,6-Trichlorobenzaldoxime

Vue d'ensemble

Description

Alpha,2,6-Trichlorobenzaldoxime is an organic compound with the chemical formula C7H4Cl3NO. It is a derivative of benzaldoxime, characterized by the presence of three chlorine atoms at the alpha, 2, and 6 positions on the benzene ring. This compound is known for its white crystalline solid form and is soluble in various organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and chloroform .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha,2,6-Trichlorobenzaldoxime typically involves the chlorination of 2,6-dichlorobenzaldehyde. The process begins with the chlorination of 2,6-dichlorotoluene using chlorine gas in the presence of phosphorus pentachloride and light at temperatures ranging from 50 to 250°C. The resulting product, 2,6-dichlorobenzyl chloride, undergoes hydrolysis and nitrilation to form 2,6-dichlorobenzaldehyde. Finally, the 2,6-dichlorobenzaldehyde reacts with hydroxylamine hydrochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring minimal waste generation and adherence to environmental regulations .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha,2,6-Trichlorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Alpha,2,6-Trichlorobenzaldoxime has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mécanisme D'action

The mechanism of action of alpha,2,6-Trichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to alpha,2,6-Trichlorobenzaldoxime include:

- 2,6-Dichlorobenzaldoxime

- 2,6-Dichlorobenzohydroxamoyl chloride

- 2,6-Dichlorobenzenehydroximic acid chloride

Uniqueness

This compound is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and properties. This makes it distinct from other benzaldoxime derivatives, providing unique opportunities for its application in various fields .

Activité Biologique

Alpha,2,6-Trichlorobenzaldoxime (TCBO) is a synthetic compound derived from benzaldehyde, characterized by the presence of three chlorine atoms and an oxime functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, insecticidal, and antiviral properties. This article reviews the biological activity of TCBO based on diverse studies and findings.

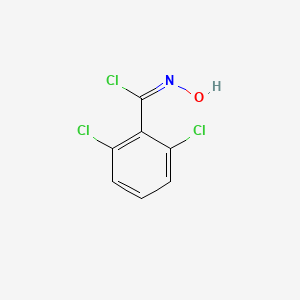

Chemical Structure

The chemical structure of TCBO can be represented as follows:

Antimicrobial Activity

TCBO has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating the minimum inhibitory concentration (MIC) of TCBO against gram-positive and gram-negative bacteria, it was found to exhibit effective antibacterial activity with MIC values ranging from 8 to 32 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Insecticidal Activity

Research has indicated that TCBO possesses insecticidal properties. In laboratory tests, TCBO showed a high mortality rate in exposed insects, particularly in larvae of common agricultural pests. The mode of action appears to involve disruption of the nervous system.

Antiviral Activity

TCBO has also been studied for its antiviral effects. A notable study reported that TCBO exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), with an effective concentration leading to significant reductions in viral load in treated plants. The compound's mechanism is believed to involve interference with viral replication.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of TCBO against multi-drug resistant strains of bacteria. The results indicated that TCBO not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Insecticidal Application

In agricultural trials, TCBO was applied as a foliar treatment on crops infested with aphids. The results demonstrated a reduction in pest populations by over 70% within one week of application, suggesting its potential as a natural pesticide.

The biological activity of TCBO is attributed to its ability to interact with cellular components. Studies have shown that TCBO can bind to specific enzymes and disrupt metabolic pathways essential for microbial survival. Additionally, its chlorinated structure may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Propriétés

IUPAC Name |

(1E)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWQVTNZUIURFE-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N\O)/Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-27-7 | |

| Record name | 2,6-DICHLOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.